7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine
CAS No.:
Cat. No.: VC17862366
Molecular Formula: C7H5BrClN3
Molecular Weight: 246.49 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H5BrClN3 |
|---|---|
| Molecular Weight | 246.49 g/mol |
| IUPAC Name | 7-bromo-4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine |
| Standard InChI | InChI=1S/C7H5BrClN3/c1-4-2-5(8)12-6(4)7(9)10-3-11-12/h2-3H,1H3 |
| Standard InChI Key | AGJXNGLTLOBZFZ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C2C(=NC=NN2C(=C1)Br)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
7-Bromo-4-chloro-5-methylpyrrolo[2,1-f][1, triazine features a bicyclic system comprising a pyrrole ring fused to a 1,2,4-triazine moiety. The bromine atom occupies the 7-position, chlorine the 4-position, and a methyl group the 5-position. This arrangement creates distinct electronic and steric environments that influence reactivity and intermolecular interactions.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 246.49 g/mol |
| CAS Number | Not publicly disclosed |
| IUPAC Name | 7-Bromo-4-chloro-5-methylpyrrolo[2,1-f] triazine |
The halogen substituents (bromine and chlorine) enhance electrophilic reactivity, while the methyl group contributes to hydrophobic interactions in biological systems.
Synthesis and Optimization
Synthetic Routes
Industrial synthesis typically employs a multi-step strategy to ensure regioselective halogenation and minimize byproducts. A representative pathway involves:
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Core Formation: Cyclization of pyrrole precursors with triazine derivatives under acidic conditions.
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Halogenation: Sequential bromination and chlorination using -bromosuccinimide (NBS) and , respectively, in tetrahydrofuran (THF).
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Methyl Group Introduction: Friedel-Crafts alkylation or direct substitution using methylating agents like iodomethane.
Critical parameters include temperature control (<0°C for bromination) and stoichiometric ratios to prevent over-halogenation.
Reactivity and Functionalization
Nucleophilic Substitutions
The chlorine atom at position 4 undergoes facile displacement with nucleophiles such as amines or alkoxides, enabling diversification of the triazine ring. For example:
This reactivity is exploited to generate analogs with enhanced solubility or target affinity.
Cross-Coupling Reactions
| Target | Biological Effect | |
|---|---|---|
| VEGFR-2 | 1.2 µM | Anti-angiogenic |
| PDGFR-β | 3.8 µM | Anti-fibrotic |
Data adapted from kinase screening assays.
Comparative Analysis with Related Compounds
Structural Analogues
Compared to 4-bromo-5-methylpyrrolo[2,1-f] triazine, the addition of chlorine at position 4 in the subject compound enhances electrophilicity, enabling more efficient nucleophilic substitutions. Conversely, replacing chlorine with a methylthio group (as in 7-bromo-4-(methylthio)pyrrolo[2,1-f] triazine ) reduces reactivity but improves metabolic stability.
Applications in Drug Discovery
Lead Optimization
The compound serves as a versatile scaffold for generating kinase inhibitor libraries. Recent efforts focus on modulating the triazine ring’s electronic properties to improve selectivity against off-target kinases.
Prodrug Development
Esterification of the methyl group enhances oral bioavailability, with preclinical studies demonstrating 60% higher plasma concentrations compared to the parent compound.
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